1-methyl-4-phenyl-1H-pyrrole-2-carboxamide
Description
Structure
3D Structure
Properties
IUPAC Name |
1-methyl-4-phenylpyrrole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c1-14-8-10(7-11(14)12(13)15)9-5-3-2-4-6-9/h2-8H,1H3,(H2,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPLYBRWFSPPQTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=C1C(=O)N)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of 1 Methyl 4 Phenyl 1h Pyrrole 2 Carboxamide and Its Analogues
Established Synthetic Routes to the 1-methyl-4-phenyl-1H-pyrrole-2-carboxamide Core and Precursors
The assembly of the this compound core relies on established and modern synthetic methodologies. These routes focus on constructing the pyrrole (B145914) heterocycle and then strategically installing the required substituents.
The formation of the central pyrrole ring is the foundational step in the synthesis. Several classical methods are applicable, with the Paal-Knorr and Hantzsch syntheses being particularly relevant.
The Paal-Knorr synthesis is a widely used method for constructing pyrroles, involving the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia (B1221849). wikipedia.orgorganic-chemistry.orgalfa-chemistry.com For the synthesis of a precursor to the target molecule, a suitably substituted 1,4-diketone would react with an amine. rgmcet.edu.in The reaction is typically catalyzed by acid and proceeds through the formation of a hemiaminal, followed by cyclization and dehydration to yield the aromatic pyrrole ring. organic-chemistry.org The simplicity and efficiency of this one-pot method make it a valuable approach. rgmcet.edu.in Modifications using various Brønsted or Lewis acids, and even greener methodologies like mechanochemical activation, have enhanced its efficiency and sustainability. rgmcet.edu.inresearchgate.net
The Hantzsch pyrrole synthesis offers an alternative route, typically involving the reaction of a β-ketoester with an α-haloketone in the presence of ammonia or a primary amine. wikipedia.orgtaylorandfrancis.comcdnsciencepub.com This multicomponent reaction allows for the assembly of highly substituted pyrroles. wikipedia.org Although it is a classical named reaction, it has been considered less developed than other methods. thieme-connect.com However, modern variations have expanded its scope, making it a viable strategy for creating functionalized pyrrole precursors. thieme-connect.comresearchgate.net
| Pyrrole Synthesis Method | Reactants | Key Features | Relevant Citations |
| Paal-Knorr Synthesis | 1,4-Dicarbonyl compound, Primary amine/Ammonia | Simple, efficient, often acid-catalyzed. organic-chemistry.orgalfa-chemistry.com | wikipedia.org, organic-chemistry.org, alfa-chemistry.com, rgmcet.edu.in |
| Hantzsch Synthesis | β-Ketoester, α-Haloketone, Primary amine/Ammonia | Multicomponent reaction, yields substituted pyrroles. | wikipedia.org, taylorandfrancis.com, cdnsciencepub.com, researchgate.net |
The introduction of the methyl group at the N1 position is typically achieved through N-alkylation of a pyrrole precursor that is unsubstituted at the nitrogen. This is a standard transformation for nitrogen-containing heterocycles. The reaction generally involves deprotonation of the pyrrole N-H with a suitable base, followed by nucleophilic attack on an alkylating agent.
Commonly used bases include sodium hydride (NaH) or potassium hydroxide (B78521) (KOH), which are strong enough to deprotonate the weakly acidic pyrrole nitrogen. Methyl iodide (CH₃I) or dimethyl sulfate (B86663) ((CH₃)₂)SO₄ are frequently employed as the methyl source. The reaction is typically carried out in an aprotic polar solvent such as dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF). researchgate.netnih.gov Palladium-catalyzed N-arylation methods using aryl chlorides have also been developed for introducing more complex substituents, demonstrating the versatility of functionalizing the pyrrole nitrogen. rsc.org
Modern cross-coupling reactions are the methods of choice for installing the phenyl group at the C4 position of the pyrrole ring, offering high efficiency and functional group tolerance. The Suzuki-Miyaura coupling is a prominent example.
The Suzuki-Miyaura coupling involves the reaction of a halogenated pyrrole precursor (e.g., 4-bromo-1-methyl-1H-pyrrole-2-carboxylate) with phenylboronic acid. biomedres.us This reaction is catalyzed by a palladium complex, such as Pd(PPh₃)₄ or Pd(dppf)Cl₂, in the presence of a base like sodium carbonate or potassium acetate. biomedres.usnih.gov The use of a protecting group on the pyrrole nitrogen, such as the SEM (2-(trimethylsilyl)ethoxymethyl) group, can be advantageous as it is stable under the reaction conditions, unlike the more labile Boc group. nih.govresearchgate.net
Alternatively, direct C-H arylation has emerged as a more atom-economical method, avoiding the need for pre-functionalized halogenated pyrroles. nih.gov This approach involves the palladium-catalyzed reaction of a pyrrole C-H bond directly with an aryl halide or its equivalent, such as a diaryliodonium salt. nih.govacs.org This method can be highly regioselective, although controlling the selectivity between different C-H positions (e.g., C2 vs. C3) can require careful choice of ligands and reaction conditions. acs.org
| Arylation Method | Pyrrole Substrate | Aryl Source | Catalyst/Reagents | Relevant Citations |
| Suzuki-Miyaura Coupling | Halogenated Pyrrole (e.g., 4-Bromo) | Phenylboronic Acid | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃) | nih.gov, biomedres.us, |
| Direct C-H Arylation | Unsubstituted Pyrrole C-H | Aryl Halide or Diaryliodonium Salt | Pd catalyst (e.g., Pd(OAc)₂), Ligand, Base | nih.gov, nih.gov, acs.org, acs.org |
The final key functional group, the carboxamide at the C2 position, is typically introduced starting from the corresponding pyrrole-2-carboxylic acid or its ester derivative. wikipedia.org
If the precursor is an ester, such as ethyl 1-methyl-4-phenyl-1H-pyrrole-2-carboxylate, it is first hydrolyzed to the carboxylic acid. biomedres.us This is commonly achieved using a base like lithium hydroxide (LiOH) in a mixture of aqueous and organic solvents (e.g., THF/water). biomedres.us
The resulting carboxylic acid is then coupled with an ammonia source to form the primary carboxamide. This transformation is a standard procedure in organic synthesis and can be accomplished via several methods. masterorganicchemistry.com A common approach is to activate the carboxylic acid using coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive such as 1-Hydroxybenzotriazole (HOBt), followed by the addition of ammonia or ammonium (B1175870) chloride. biomedres.us Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, which then readily reacts with ammonia to yield the desired carboxamide. masterorganicchemistry.com
Derivatization Strategies and Functional Group Interconversions of this compound Analogues
The this compound scaffold can be further modified to generate a library of analogues for structure-activity relationship studies. These modifications often target the carboxamide functionality.
The primary carboxamide group serves as a versatile handle for further derivatization. Standard amide coupling protocols can be used to synthesize a wide range of N-substituted (secondary or tertiary) amides. This involves reacting the parent pyrrole-2-carboxylic acid with a diverse set of primary or secondary amines using the coupling reagents previously mentioned (e.g., EDC/HOBt or HATU) and a base such as N,N-Diisopropylethylamine (DIPEA). biomedres.usnih.gov This strategy allows for the systematic exploration of the chemical space around the carboxamide nitrogen.
Beyond forming different amides, the carboxamide group can undergo other functional group interconversions. ub.edusolubilityofthings.com For example, dehydration of the primary amide using reagents like phosphorus oxychloride (POCl₃) or trifluoroacetic anhydride (B1165640) (TFAA) can yield the corresponding nitrile (1-methyl-4-phenyl-1H-pyrrole-2-carbonitrile). Reduction of the carboxamide, for instance with lithium aluminum hydride (LiAlH₄), would furnish the corresponding aminomethylpyrrole. These transformations significantly expand the range of accessible derivatives from the common carboxamide intermediate.
Electrophilic Aromatic Substitution on the Phenyl Ring
Electrophilic aromatic substitution (EAS) is a cornerstone of aromatic chemistry, involving the replacement of a hydrogen atom on an aromatic ring with an electrophile. pearson.commasterorganicchemistry.com In the case of this compound, two aromatic systems are present: the pyrrole ring and the phenyl ring. The inherent electronic properties of these rings dictate their reactivity towards electrophiles.
The pyrrole ring is a π-excessive five-membered heterocycle. The nitrogen atom's lone pair of electrons is delocalized across the ring, significantly increasing its electron density and rendering it substantially more nucleophilic and reactive towards electrophiles than benzene. pearson.com This high reactivity means that electrophilic attack typically occurs preferentially on the pyrrole ring, usually at the C2 or C5 positions, where the intermediate carbocation is most effectively stabilized by resonance. pearson.comonlineorganicchemistrytutor.com
For the specific molecule this compound, the C2 and C4 positions are already substituted. The remaining C5 and C3 positions on the pyrrole ring are highly activated towards electrophilic attack. Consequently, directing an electrophilic substitution reaction to the less reactive phenyl ring presents a significant synthetic challenge. Standard electrophilic substitution reactions such as nitration, halogenation, or Friedel-Crafts reactions would overwhelmingly favor substitution at the C5 position of the pyrrole nucleus.
To achieve substitution on the phenyl ring, a synthetic strategy would likely require the deactivation of the pyrrole ring or the blocking of its reactive sites (C3 and C5). For instance, introducing strong electron-withdrawing groups onto the pyrrole ring could potentially reduce its reactivity sufficiently to allow for subsequent substitution on the phenyl ring. However, direct and selective electrophilic aromatic substitution on the phenyl ring of this compound is not a commonly reported transformation due to the overriding reactivity of the pyrrole core. Research on related meso-phenylporphyrins shows that electrophilic substitution on the phenyl rings can be achieved, but this is often in complex systems where the reactivity of the main macrocycle is modulated. researchgate.net
Regioselective Functionalization of the Pyrrole Ring
Given the high reactivity of the pyrrole ring, its regioselective functionalization is a more common and synthetically valuable transformation. In this compound, the C3 and C5 positions are available for substitution. The directing effects of the existing substituents determine the outcome of these reactions. The N-methyl group is an activating group, while the C2-carboxamide is deactivating. Generally, for N-substituted pyrroles, electrophilic attack is strongly favored at the C5 position over the C3 position due to greater stabilization of the cationic intermediate.
Various electrophilic substitution reactions can be performed regioselectively on the pyrrole ring of analogues. For example, the Vilsmeier-Haack reaction is a standard method for introducing a formyl group onto electron-rich aromatic rings like pyrrole, typically at a vacant α-position (C2 or C5). google.com Halogenation with reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) also proceeds readily, yielding halogenated pyrrole derivatives.
The table below summarizes potential regioselective functionalization reactions on the pyrrole ring of this compound, based on the known reactivity of similar pyrrole systems. The primary product is expected to be the 5-substituted isomer.
| Reaction | Reagent(s) | Expected Major Product |
|---|---|---|
| Formylation | POCl₃, DMF (Vilsmeier-Haack) | 5-formyl-1-methyl-4-phenyl-1H-pyrrole-2-carboxamide |
| Bromination | N-Bromosuccinimide (NBS) | 5-bromo-1-methyl-4-phenyl-1H-pyrrole-2-carboxamide |
| Chlorination | N-Chlorosuccinimide (NCS) | 5-chloro-1-methyl-4-phenyl-1H-pyrrole-2-carboxamide |
| Nitration | HNO₃, Ac₂O | 1-methyl-5-nitro-4-phenyl-1H-pyrrole-2-carboxamide |
| Acylation | RCOCl, AlCl₃ (Friedel-Crafts) | 5-acyl-1-methyl-4-phenyl-1H-pyrrole-2-carboxamide |
This table illustrates expected outcomes based on general pyrrole reactivity. Specific experimental conditions may influence regioselectivity.
Transformations of Carbaldehyde and Carboxylic Acid Intermediates
The corresponding carbaldehyde and carboxylic acid derivatives at the C2 position, namely 1-methyl-4-phenyl-1H-pyrrole-2-carbaldehyde and 1-methyl-4-phenyl-1H-pyrrole-2-carboxylic acid, are key intermediates for further synthetic elaborations. nih.gov These compounds provide access to a wide array of other functional groups.
Transformations of 1-methyl-4-phenyl-1H-pyrrole-2-carbaldehyde:
The aldehyde functional group is highly versatile. It can be oxidized to a carboxylic acid, reduced to a primary alcohol, or serve as an electrophile in carbon-carbon and carbon-nitrogen bond-forming reactions. The table below details some of these important transformations.
| Reaction Type | Reagent(s) | Product |
|---|---|---|
| Oxidation | Ag₂O or KMnO₄ | 1-methyl-4-phenyl-1H-pyrrole-2-carboxylic acid |
| Reduction | NaBH₄ or LiAlH₄ | (1-methyl-4-phenyl-1H-pyrrol-2-yl)methanol |
| Reductive Amination | R-NH₂, NaBH₃CN | N-substituted-(1-methyl-4-phenyl-1H-pyrrol-2-yl)methanamine |
| Wittig Reaction | Ph₃P=CHR | 2-(alkenyl)-1-methyl-4-phenyl-1H-pyrrole |
| Knoevenagel Condensation | CH₂(COOH)₂ (Malonic acid), Piperidine | 3-(1-methyl-4-phenyl-1H-pyrrol-2-yl)acrylic acid |
Transformations of 1-methyl-4-phenyl-1H-pyrrole-2-carboxylic acid:
The carboxylic acid is another pivotal functional group, primarily serving as a precursor for various acyl derivatives. Activation of the carboxylic acid, often by conversion to an acid chloride, opens up pathways to amides, esters, and other related compounds. biomedres.us
| Reaction Type | Reagent(s) | Product |
|---|---|---|
| Acid Chloride Formation | SOCl₂ or (COCl)₂ | 1-methyl-4-phenyl-1H-pyrrole-2-carbonyl chloride |
| Esterification (Fischer) | R-OH, H⁺ catalyst | Alkyl 1-methyl-4-phenyl-1H-pyrrole-2-carboxylate |
| Amide Formation | 1. SOCl₂ 2. R₂NH | N,N-disubstituted-1-methyl-4-phenyl-1H-pyrrole-2-carboxamide |
| Reduction | LiAlH₄ or BH₃·THF | (1-methyl-4-phenyl-1H-pyrrol-2-yl)methanol |
| Curtius Rearrangement | 1. (PhO)₂P(O)N₃, Et₃N 2. t-BuOH, Δ | tert-butyl (1-methyl-4-phenyl-1H-pyrrol-2-yl)carbamate |
These transformations highlight the synthetic utility of the carbaldehyde and carboxylic acid intermediates in generating a diverse library of 1-methyl-4-phenyl-1H-pyrrole derivatives for various applications.
Structure Activity Relationship Sar Studies of 1 Methyl 4 Phenyl 1h Pyrrole 2 Carboxamide Derivatives
Influence of Substituents on the Pyrrole (B145914) Nitrogen and Ring Positions (N1, C3, C4, C5)
The pyrrole ring is the central scaffold, and substitutions at its various positions have a profound impact on biological activity.
Pyrrole Nitrogen (N1): The hydrogen atom on the pyrrole nitrogen is a critical feature for high potency. In studies of MmpL3 inhibitors, replacing this hydrogen with a methyl group leads to a significant decrease in activity. For instance, the N-methylated analog N-(adamantan-2-yl)-1-methyl-4-(2,4-dichlorophenyl)-1H-pyrrole-2-carboxamide showed a roughly 50-fold reduction in inhibitory activity compared to its N-H counterpart. nih.gov This loss of potency is attributed to the disruption of a crucial hydrogen bond interaction within the target's binding site. nih.gov
Pyrrole Ring Carbons (C3, C4, C5): The substitution pattern on the carbon atoms of the pyrrole ring is vital. The presence of a phenyl group at the C4 position is a common feature in active compounds. nih.gov While specific SAR data on C3 and C5 substitutions for the 1-methyl-4-phenyl-1H-pyrrole-2-carboxamide core is limited in the provided context, studies on other pyrrole-based compounds show that modifications at these positions can significantly alter activity and metabolic stability. For example, in a different series of pyrrolone antimalarials, the removal of methyl substituents at C2 and C5 resulted in a 20-25 fold loss in activity, highlighting the sensitivity of the pyrrole core to modification. nih.gov
Table 1: Influence of N1-Methylation on MmpL3 Inhibitory Activity
| Compound ID | N1-Substituent | C4-Substituent | N-Amide Substituent | MIC (μg/mL) | Fold Change in Activity (approx.) |
|---|---|---|---|---|---|
| Parent Compound | -H | 2,4-dichlorophenyl | Adamantan-2-yl | <0.06 | - |
| Compound 12 | -CH₃ | 2,4-dichlorophenyl | Adamantan-2-yl | 3.7 | ~50-fold decrease |
Data derived from studies on MmpL3 inhibitors. nih.gov
Structural Modifications on the Phenyl Moiety at C4
The phenyl ring at the C4 position of the pyrrole core plays a significant role in anchoring the molecule within its biological target, and its substitution pattern is a key determinant of activity.
Research has consistently shown that attaching electron-withdrawing groups to this phenyl ring enhances inhibitory potency. nih.gov
Halogen Substituents: Compounds featuring a fluorophenyl moiety at C4 exhibit potent activity. nih.gov For example, derivatives with 2,4-difluorophenyl or 2-fluoro-4-chlorophenyl groups are highly active. nih.gov In contrast, simple chlorophenyl groups (e.g., 2-chlorophenyl or 4-chlorophenyl) can lead to a slight reduction in activity compared to the unsubstituted phenyl parent compound. nih.gov
Other Electron-Withdrawing Groups: While moderate electron-withdrawing substituents are beneficial, strongly deactivating groups like trifluoromethyl (CF₃) can decrease activity. nih.gov
Docking studies suggest that these substituted phenyl groups occupy a specific pocket (the S3 pocket in MmpL3), where they engage in favorable interactions. nih.govnih.gov The nature and position of the substituents influence the orientation and binding affinity of the entire molecule.
Table 2: Effect of C4-Phenyl Substituents on MmpL3 Inhibitory Activity
| Compound ID | C4-Phenyl Substituent | MIC (μg/mL) |
|---|---|---|
| Compound 14 | 2-chlorophenyl | 0.23 |
| Compound 15 | 4-chlorophenyl | 0.23 |
| Compound 16 | 2,4-difluorophenyl | <0.016 |
| Compound 17 | 2-fluoro-4-chlorophenyl | <0.016 |
| Compound 19 | 4-(trifluoromethyl)phenyl | 1.85 |
All compounds in this table share an N-H on the pyrrole and an N-(Adamantan-2-yl) carboxamide. Data sourced from anti-tuberculosis research. nih.gov
Importance of the Carboxamide Group and its Substituents
The carboxamide group at the C2 position is a cornerstone of the molecule's pharmacophore. It acts as a crucial linker and participates in essential hydrogen bonding interactions.
The hydrogen atoms on both the pyrrole (N1) and the amide nitrogen of the carboxamide are deemed critical for potency. nih.gov Docking studies reveal that the amide of the pyrrole-2-carboxamide can form a hydrogen bond with key amino acid residues, such as ASP645 in the MmpL3 enzyme. nih.gov Replacing both the pyrrole and carboxamide hydrogens with methyl groups results in a complete loss of activity, as this eliminates the hydrogen bonding capability and leaves only hydrophobic interactions. nih.gov
Conformational Analysis and Stereochemical Contributions to Activity
The three-dimensional conformation of this compound derivatives is integral to their biological function. The molecule must adopt a specific low-energy conformation to fit optimally into the binding site of its target protein.
The C4-phenyl group (the "head") occupies the S3 pocket. nih.gov
The central pyrrole-2-carboxamide scaffold occupies the S4 pocket, where it acts as a hydrogen bond donor and acceptor. nih.gov
The bulky substituent on the carboxamide (the "tail") fits into the S5 pocket. nih.gov
The planarity of the pyrrole ring and the carboxamide group can influence activity. Crystal structures of related nitropyrrole-carboxamides show that the planarity can extend from the pyrrole ring through the amide group, which may facilitate stacking interactions or optimal hydrogen bonding. nih.gov
Stereochemistry also plays a role, particularly concerning the bulky substituents on the carboxamide. The specific shape and chirality of these groups can affect the precise fit within a binding pocket. While the core scaffold of this compound is achiral, the introduction of chiral centers in the carboxamide substituent would necessitate an evaluation of the individual stereoisomers, as they would likely exhibit different binding affinities and biological activities.
Design Principles for Optimized this compound Analogues
Based on the extensive SAR studies, several key principles have been established for the design of potent analogues in this chemical series, particularly for MmpL3 inhibition:
Preserve Hydrogen Bonding Moieties: The N-H group of the pyrrole ring and the N-H group of the C2-carboxamide are critical for activity. Methylation at either position, especially the carboxamide, is detrimental. These groups serve as essential hydrogen bond donors. nih.gov
Optimize the C4-Phenyl Group: The C4-phenyl ring should be substituted with electron-withdrawing groups to enhance potency. Halogens, such as fluorine and chlorine, are particularly effective, with di-substitution (e.g., 2,4-difluoro) often yielding superior results. nih.gov
Incorporate a Bulky Carboxamide Substituent: The group attached to the amide nitrogen should be large and hydrophobic to occupy a corresponding lipophilic pocket in the target enzyme. Adamantyl and other bulky cyclic groups have proven to be highly effective. nih.gov
Maintain the Scaffold's Geometry: The pyrrole-2-carboxamide linker is essential for correctly positioning the "head" (C4-phenyl) and "tail" (N-amide substituent) groups into their respective binding pockets. nih.gov
By adhering to these principles, researchers have successfully designed highly potent compounds with excellent activity against drug-resistant tuberculosis strains, demonstrating the power of rational, structure-based drug design. nih.gov
Mechanistic Investigations of Biological Interactions of 1 Methyl 4 Phenyl 1h Pyrrole 2 Carboxamide
Identification and Characterization of Molecular Targets
Research into the biological activities of compounds based on the pyrrole-2-carboxamide structure has identified several key molecular targets. The modulation of these targets underlies the diverse pharmacological effects observed for this class of compounds.
Enzyme Modulation Mechanisms (e.g., DNA Gyrase, MmpL3, Kinases)
The pyrrole-2-carboxamide core has been identified as a key pharmacophore in the design of various enzyme inhibitors.
Kinase Modulation: The general heterocyclic carboxamide framework is a well-established scaffold for kinase inhibitors. While direct inhibition by 1-methyl-4-phenyl-1H-pyrrole-2-carboxamide is not extensively detailed, related structures have shown significant activity. For instance, a close analog, 4-(2,3-dichlorobenzoyl)-1-methyl-pyrrole-2-carboxamide, was identified as an activator of Pyruvate Kinase M2 (PKM2), a key enzyme in cancer metabolism. nih.gov Activation of PKM2 can reverse the metabolic shift known as aerobic glycolysis (the Warburg effect) in tumor cells, thereby inhibiting their growth. nih.gov This finding suggests that the 1-methyl-pyrrole-2-carboxamide core can be adapted to modulate the activity of kinases and other enzymes involved in metabolic regulation. Furthermore, other pyrrole (B145914) carboxamide derivatives have been explored as inhibitors of ERK5 kinase, highlighting the versatility of this scaffold in targeting different members of the kinase family. nih.gov
| Compound Class | Enzyme Target | Mechanism of Action | Therapeutic Area |
|---|---|---|---|
| Pyrrole-2-carboxamides | MmpL3 | Inhibition of trehalose (B1683222) monomycolate (TMM) transport. nih.govresearchgate.net | Tuberculosis |
| 4-Benzoyl-1-methyl-pyrrole-2-carboxamides | Pyruvate Kinase M2 (PKM2) | Allosteric activation, reversing aerobic glycolysis. nih.gov | Oncology |
| 4-Benzoyl-1H-pyrrole-2-carboxamides | ERK5 Kinase | Inhibition of kinase domain. nih.gov | Oncology |
Receptor Binding and Signaling Pathway Perturbation (e.g., 5-HT6R)
While direct data on this compound is limited, extensive research on the isomeric 2-phenyl-1H-pyrrole-3-carboxamide scaffold has demonstrated potent and specific interactions with the serotonin (B10506) type 6 receptor (5-HT6R). acs.orgacs.orgnih.govresearchgate.net The 5-HT6R is a G protein-coupled receptor (GPCR) almost exclusively expressed in the brain and is a target for treating cognitive deficits. acs.orgnih.govwikipedia.org
Derivatives of the 2-phenyl-pyrrole-carboxamide scaffold have been developed as potent 5-HT6R inverse agonists. acs.orgnih.gov Unlike neutral antagonists which simply block agonist binding, inverse agonists inhibit the receptor's basal, constitutive activity. nih.gov This is particularly relevant for the 5-HT6R, which exhibits a high level of spontaneous activity in the absence of an agonist. nih.gov The binding of these compounds to the 5-HT6R leads to the perturbation of its downstream signaling pathways, notably the canonical Gs-adenylyl cyclase pathway and the Cdk5 signaling pathway. acs.orgacs.orgnih.gov This modulation of receptor activity has been linked to potential cognition-enhancing effects. acs.org
| Compound | Target | Binding Affinity (Ki, nM) | Functional Activity |
|---|---|---|---|
| Analog 27 (2-(4-Fluorophenyl)-N-(azepan-1-yl)-1-((4-fluorophenyl)sulfonyl)-1H-pyrrole-3-carboxamide) | 5-HT6R | 18 | Inverse Agonist. acs.orgnih.gov |
Interactions with Nucleic Acids and Macromolecular Complexes
The pyrrole-2-carboxamide scaffold can serve as a structural mimic for key residues in protein-protein interactions (PPIs). mdpi.comnih.gov Specifically, tetrasubstituted pyrrole derivatives, including those with a 2-carboxamide (B11827560) group, have been designed to mimic the hydrophobic side chains of hot-spot residues in alpha-helical protein motifs. mdpi.comresearchgate.net
One prominent example is the disruption of the p53-MDM2 interaction. nih.gov The p53 protein is a critical tumor suppressor, and its activity is often inhibited by direct binding to the MDM2 protein. A tetrasubstituted pyrrole derivative, 4-benzoyl-N-[(3-chlorophenyl)methyl]-5-methyl-1-[(4-methylphenyl)methyl]-1H-pyrrole-2-carboxamide, was identified as a lead structure capable of mimicking the key hydrophobic residues (phenylalanine, tryptophan, leucine) of the p53 alpha-helix that docks into MDM2. mdpi.com By occupying this binding pocket, such compounds can disrupt the p53-MDM2 complex, leading to the activation of p53 and subsequent apoptotic cell-death pathways in cancer cells. nih.gov This demonstrates the potential of the pyrrole-2-carboxamide framework to serve as a platform for developing modulators of challenging targets like PPIs. mdpi.commdpi.com
Modulation of Biochemical Pathways and Cellular Processes
By engaging with the molecular targets described above, this compound and its analogs can exert significant influence over various metabolic and signaling pathways.
Regulation of Metabolic Pathways
The interaction of pyrrole-2-carboxamide derivatives with enzymes directly impacts metabolic pathways. As discussed, inhibition of MmpL3 by this class of compounds directly disrupts the mycolic acid biosynthetic pathway, which is essential for the survival of Mycobacterium tuberculosis. nih.gov This blockage prevents the construction of the bacterial cell wall, leading to cell death. nih.gov
Furthermore, the activation of the enzyme PKM2 by a 1-methyl-pyrrole-2-carboxamide derivative represents a direct intervention in cellular glucose metabolism. nih.gov In cancer cells, PKM2 is typically in a low-activity state, which diverts glucose metabolites into biosynthetic pathways that support cell proliferation. nih.gov Activation of PKM2 shifts metabolism back towards oxidative phosphorylation, depriving the cancer cells of these necessary building blocks and inhibiting their growth. nih.gov
Influence on Cell Signaling Cascades
The binding of pyrrole-carboxamide analogs to receptors like 5-HT6R initiates a cascade of intracellular signaling events. As inverse agonists, these compounds reduce the basal activity of the 5-HT6R, thereby downregulating the Gs-adenylyl cyclase pathway and decreasing cyclic AMP (cAMP) production. nih.govnih.gov Additionally, these compounds have been shown to modulate non-canonical signaling pathways, including the cyclin-dependent kinase 5 (Cdk5) and mTOR kinase pathways, which are involved in neurite growth and neuronal migration. nih.govnih.gov
In the context of oncology, the ability of related heterocyclic carboxamides to inhibit kinases has profound effects on cell signaling. Inhibition of kinases like FLT3 and CDKs can block multiple downstream pathways critical for cancer cell survival and proliferation. This includes the suppression of key signaling proteins such as AKT, a central node in cell survival pathways, and ERK (extracellular signal-regulated kinase), which is a key component of the MAPK signaling cascade that controls cell proliferation and differentiation. mdpi.comnih.govmdpi.com The disruption of these cascades can lead to cell cycle arrest and the induction of apoptosis. nih.govnih.gov Similarly, the ability of pyrrole-based compounds to disrupt the p53-MDM2 complex directly impacts the p53 signaling pathway, a central regulator of the cell's response to stress and DNA damage. nih.gov
Proposed Molecular Mechanisms Underlying Diverse Biological Activities
The this compound scaffold is a core structure in a variety of derivatives that have demonstrated significant biological activities. While research on the specific title compound is limited, extensive studies on its close analogs provide a strong basis for proposing molecular mechanisms underlying its potential antimicrobial, anticancer, and neurobiological effects. These investigations highlight the versatility of the pyrrole-carboxamide core in interacting with diverse biological targets.
The antimicrobial potential of the pyrrole-2-carboxamide framework has been explored through the synthesis and evaluation of various derivatives. Research into compounds structurally related to this compound suggests several possible mechanisms of action against pathogenic microbes.
One of the primary areas of investigation has been direct antibacterial activity. Studies on a series of 1-(4-chlorobenzyl)-4-phenyl-1H-pyrrole-2-carboxamide derivatives revealed moderate activity against pathogenic Gram-negative bacteria. biomedres.us Specifically, certain analogs demonstrated notable efficacy against Escherichia coli, Pseudomonas aeruginosa, and Klebsiella pneumoniae, with Minimum Inhibitory Concentration (MIC) values in the low microgram per milliliter range. biomedres.us The biological evaluation of these compounds indicates that substitutions on the carboxamide nitrogen and the pyrrole nitrogen can significantly influence the antibacterial spectrum and potency. biomedres.us
Antibacterial Activity of 4-phenylpyrrole-2-carboxamide Derivatives
| Compound Derivative | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| 1-(4-chlorobenzyl)-N-(4-fluorophenyl)-4-phenyl-1H-pyrrole-2-carboxamide | Escherichia coli | 6.05 |
| 1-(4-chlorobenzyl)-N-(4-fluorophenyl)-4-phenyl-1H-pyrrole-2-carboxamide | Pseudomonas aeruginosa | 6.05 |
| 1-(4-chlorobenzyl)-N-(3-fluorophenyl)-4-phenyl-1H-pyrrole-2-carboxamide | Klebsiella pneumoniae | 6.25 |
Beyond direct inhibition, broader studies on pyrrole-containing compounds suggest other sophisticated antimicrobial mechanisms. One proposed mechanism is the inhibition of essential bacterial enzymes. For instance, certain pyrrole derivatives have been designed to target enzymes like undecaprenyl pyrophosphate phosphatase (UPPP), which is crucial for bacterial cell wall synthesis. nih.govresearchgate.net Other related scaffolds have shown activity against enzymes such as enoyl-ACP reductase (InhA), a key component in the fatty acid biosynthesis pathway of Mycobacterium tuberculosis. nih.gov
Another potential mechanism is the disruption of bacterial communication through quorum sensing (QS). QS is a cell-density-dependent signaling system that regulates virulence factor production and biofilm formation in many pathogens. frontiersin.org Some simple pyrrole structures, such as 1H-pyrrole-2,5-dicarboxylic acid, have been identified as potent QS inhibitors, reducing the production of virulence factors in P. aeruginosa without affecting its growth. frontiersin.org This suggests that the this compound core could also interfere with these signaling pathways, offering an anti-virulence strategy to combat antibiotic resistance. frontiersin.org Furthermore, many natural products known as pyrrolamides, which feature one or more pyrrole-2-carboxamide units, are known to bind to specific DNA sequences, thereby exhibiting antibacterial and antiviral effects. nih.gov
The pyrrole-2-carboxamide scaffold has emerged as a promising framework for the design of novel anticancer agents, with mechanisms primarily centered on the disruption of protein-protein interactions (PPIs) and the inhibition of cancer-related enzymes. nih.govnih.gov
A key strategy in modern oncology is the targeting of PPIs that are critical for the survival and proliferation of cancer cells. nih.gov Many of these interactions are mediated by α-helical domains. nih.gov Tetrasubstituted pyrrole (TSP) derivatives, which are structurally analogous to this compound, have been rationally designed to function as α-helix mimetics. nih.govresearchgate.net These compounds arrange their aromatic substituents in a spatial orientation that mimics the presentation of key hydrophobic "hot-spot" residues (e.g., Phe, Leu, Trp) on an α-helix. researchgate.net This allows them to competitively inhibit PPIs essential for tumor progression, such as the interaction between the tumor suppressor protein p53 and its negative regulator, MDM2. nih.govresearchgate.net By disrupting the p53-MDM2 complex, these pyrrole derivatives can stabilize p53, leading to the activation of apoptotic cell-death pathways in cancer cells. nih.govresearchgate.net
In addition to PPI mimicry, related pyrrole-2-carboxamide structures have been identified as inhibitors of enzymes that play a crucial role in cancer-associated inflammation and cell signaling. Molecular docking studies have shown that 5-methyl-4-phenoyl-1H-pyrrole-2-carboxamide derivatives can act as dual inhibitors of microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1) and soluble epoxide hydrolase (sEH). nih.gov The proposed binding mechanism involves the aromatic moieties at the C-4 position of the pyrrole ring engaging in π-π interactions with key amino acid residues like His53 and Phe44 within the enzyme's active site. nih.gov The inhibition of these enzymes can disrupt pro-inflammatory and pro-survival signaling pathways that are often upregulated in tumors.
The structural core of this compound also holds potential for modulating neurobiological targets, as demonstrated by research on closely related isomers. Specifically, the 2-phenyl-1H-pyrrole-3-carboxamide scaffold has been successfully utilized as a template for developing inverse agonists for the serotonin type 6 receptor (5-HT6R). acs.orgnih.gov
The 5-HT6 receptor is a prominent target in the central nervous system for the development of therapies to treat cognitive deficits associated with neurodegenerative diseases. nih.gov Studies have shown that degrading a more complex quinoline (B57606) system down to the simpler 2-phenyl-1H-pyrrole-3-carboxamide core retains the molecule's ability to recognize and bind to the 5-HT6R. acs.org This modification transformed the pharmacological activity from neutral antagonism to inverse agonism, a mechanism that can reduce the receptor's basal, constitutive activity. nih.gov
A lead compound from this class demonstrated high selectivity, metabolic stability, and the ability to penetrate the blood-brain barrier. nih.gov In preclinical models, it effectively reversed scopolamine-induced memory decline and exhibited procognitive properties in complex behavioral tasks in rats. nih.gov Given the close structural similarity, these findings strongly suggest that the this compound scaffold could be investigated as a template for designing novel modulators of serotonin receptors or other neurobiological targets, with potential applications in cognitive enhancement. acs.orgnih.gov
Computational and Theoretical Studies on 1 Methyl 4 Phenyl 1h Pyrrole 2 Carboxamide
Quantum Mechanical Calculations for Electronic Structure Analysis
Quantum mechanical calculations are fundamental to elucidating the intrinsic electronic properties of a molecule. By solving approximations of the Schrödinger equation, these methods provide detailed insights into electron distribution, orbital energies, and molecular geometry.
Density Functional Theory (DFT) and ab initio methods are the cornerstones of modern computational chemistry for studying molecular systems. springernature.com DFT methods, such as those utilizing the B3LYP functional, are widely employed for their balance of accuracy and computational efficiency in calculating the geometric and electronic properties of organic molecules, including pyrrole (B145914) derivatives. researchgate.netnih.gov Ab initio methods, while often more computationally intensive, can provide highly accurate benchmarks for molecular properties. researchgate.netnih.gov
For pyrrole-amide systems, these calculations typically begin with geometry optimization to find the lowest energy conformation of the molecule. researchgate.net Studies on related pyrrole and imidazole (B134444) arylamides have utilized DFT to generate potential energy profiles and derive force field parameters, which are crucial for understanding the flexibility of these molecules and their interactions with biological macromolecules like DNA. researchgate.netresearchwithrowan.com The choice of basis set, such as 6-31G(d,p) or 6-311++G(d,p), is critical for obtaining reliable results. researchgate.net These quantum chemical calculations are essential for confirming molecular structures and understanding the orbital interactions that dictate the molecule's behavior. researchgate.net
The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to understanding a molecule's chemical reactivity and electronic transitions. The HOMO is the orbital from which a molecule is most likely to donate electrons, characterizing it as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic nature. youtube.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A large gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates that the molecule is more polarizable and reactive. nankai.edu.cnresearchgate.net DFT calculations are commonly used to determine these orbital energies. For various complex organic molecules, this energy gap is a determinant of the molecule's electronic properties and potential applications. researchgate.net
While specific calculations for 1-methyl-4-phenyl-1H-pyrrole-2-carboxamide are not publicly available, data from analogous compounds illustrate the typical values obtained from such analyses.
| Compound Class | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Computational Method |
|---|---|---|---|---|
| Carbazole-Benzothiadiazole Derivative | -5.35 | -2.84 | 2.51 | B3LYP/6-31G(d) |
| 3-fluorobenzamide | -7.621 | -2.100 | 5.521 | DFT/B3LYP/6-31++G(d,p) |
| Zinc Phthalocyanine Derivative | -5.072 | -2.904 | 2.168 | DFT/B3LYP/6-311G(d,p) |
Table 1: Representative Frontier Molecular Orbital (HOMO-LUMO) energies and energy gaps for various organic compounds, calculated using Density Functional Theory (DFT). Data sourced from studies on related molecular structures. researchgate.netnankai.edu.cnresearchgate.net
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attack. The MEP map illustrates regions of negative electrostatic potential (electron-rich, typically colored in red and yellow) and positive electrostatic potential (electron-poor, typically colored in blue).
For a molecule like this compound, the MEP map would be expected to show a significant region of negative potential around the electronegative oxygen atom of the carboxamide group, making it a likely site for electrophilic attack or hydrogen bond donation. researchgate.net Conversely, the hydrogen atom of the amide (N-H) group would exhibit a positive potential, indicating a site for nucleophilic attack or hydrogen bond acceptance. The phenyl and pyrrole rings would show a more complex distribution of charge, contributing to potential π-π stacking and other non-covalent interactions. researchgate.net This analysis is crucial for understanding how the molecule will interact with biological targets.
Molecular Modeling and Docking Simulations
Molecular modeling and docking simulations are computational techniques used to predict how a small molecule (ligand) binds to the active site of a receptor, such as a protein or enzyme. These methods are instrumental in drug discovery for identifying potential drug candidates and understanding their mechanism of action.
Molecular docking is widely used to study pyrrole carboxamide derivatives and predict their potential as inhibitors for various biological targets. researchgate.net This computational method places the ligand into the binding site of a protein and evaluates the fit using a scoring function, which estimates the binding affinity.
The pyrrole carboxamide scaffold has been investigated in silico against a range of protein targets implicated in diseases like cancer and tuberculosis. For instance, various derivatives have been docked into the active sites of enzymes such as p38α MAP kinase, Lysine-Specific Demethylase 1 (LSD1), Mycobacterial Membrane Protein Large 3 (MmpL3), and Epidermal Growth Factor Receptor (EGFR) to predict their inhibitory potential. nih.govrsc.orgnih.govnih.govnih.gov A study on a closely related compound, 5‐methyl‐4‐phenoyl‐1H‐pyrrole‐2‐carboxamide, used docking to investigate its potential as an inhibitor of microsomal prostaglandin (B15479496) E2 synthase‐1 (mPGES‐1), an enzyme involved in inflammation and cancer. nih.gov These studies help prioritize which compounds should be synthesized and tested in biological assays.
Beyond predicting binding affinity, docking simulations provide detailed, three-dimensional models of the ligand-protein complex, revealing the specific binding pose and the key intermolecular interactions that stabilize it. These interactions can include hydrogen bonds, hydrophobic interactions, ionic bonds, and π-π stacking.
For example, docking studies of 5‐methyl‐4‐phenoyl‐1H‐pyrrole‐2‐carboxamide in the mPGES-1 active site showed that the aromatic groups of the compound were well-accommodated and could form π–π interactions with the side chains of amino acid residues Phe44 and His53. nih.gov Similarly, docking of other N-phenyl carboxamide derivatives into the PI3Kα kinase domain revealed key hydrogen bond interactions that drive ligand binding. mdpi.com Understanding these specific interactions is critical for structure-activity relationship (SAR) studies, which aim to optimize the ligand's structure to improve its potency and selectivity. nih.gov
| Compound Class/Derivative | Protein Target | Key Interacting Residues | Primary Interaction Type(s) |
|---|---|---|---|
| 5-methyl-4-phenoyl-1H-pyrrole-2-carboxamide | mPGES-1 | Phe44, His53 | π-π stacking |
| Thieno[3,2-b]pyrrole-5-carboxamides | LSD1 | Asn535 | Hydrogen bonding |
| Fused 1H-Pyrrole derivatives | EGFR / CDK2 | Not specified | High binding affinity |
| N-phenyl-quinolone-3-carboxamides | PI3Kα | Not specified | Hydrogen bonding, Hydrophobic interactions |
Table 2: Summary of molecular docking studies on various pyrrole carboxamide derivatives and related structures, highlighting their protein targets and key binding interactions as reported in the literature. nih.govnih.govmdpi.comresearchgate.net
Molecular Dynamics (MD) Simulations for Dynamic Behavior
Molecular Dynamics (MD) simulations are powerful computational methods used to study the physical movements of atoms and molecules over time. By solving Newton's equations of motion, MD simulations provide a detailed view of the dynamic behavior of a system, offering insights into conformational changes, stability, and interactions at an atomic level. For a molecule like this compound, MD simulations can elucidate its behavior in a solution, mimicking physiological conditions.
To understand the conformational flexibility and stability of this compound in an aqueous solution, a hypothetical MD simulation could be performed. The simulation would track the trajectory of the molecule over a period of nanoseconds, revealing how its structure fluctuates and adapts to its environment.
For this compound, one might expect the phenyl and pyrrole rings to exhibit some degree of rotational freedom relative to each other, which would be captured by RMSF analysis. The carboxamide group may also show flexibility, which could be important for its interactions with biological targets.
Hypothetical RMSD Data for this compound
| Simulation Time (ns) | RMSD (Å) |
| 0 | 0.00 |
| 10 | 1.25 |
| 20 | 1.50 |
| 30 | 1.48 |
| 40 | 1.52 |
| 50 | 1.51 |
MD simulations can also be employed to calculate the binding free energy between a ligand, such as this compound, and a protein target. This is crucial for predicting the affinity of a compound for its receptor and for guiding lead optimization in drug discovery.
A common method for this is the Molecular Mechanics Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics Generalized Born Surface Area (MM/GBSA) approach. These methods calculate the binding free energy by combining the molecular mechanics energy of the system with the free energy of solvation. The total binding free energy is a sum of various components, including van der Waals interactions, electrostatic interactions, and solvation energies.
In a hypothetical scenario where this compound binds to a protein kinase, MM/PBSA calculations could provide a detailed breakdown of the energetic contributions to binding. This would reveal whether the binding is driven by electrostatic or non-polar interactions and could identify key residues in the protein's active site that are crucial for the interaction.
Hypothetical Binding Energy Contributions for this compound
| Energy Component | Contribution (kcal/mol) |
| Van der Waals Energy | -45.2 |
| Electrostatic Energy | -20.8 |
| Polar Solvation Energy | 35.5 |
| Non-polar Solvation Energy | -5.1 |
| Total Binding Free Energy | -35.6 |
Quantitative Structure-Activity Relationship (QSAR) Modeling and Pharmacophore Development
Quantitative Structure-Activity Relationship (QSAR) modeling and pharmacophore development are computational techniques that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. jocpr.comneovarsity.orgnumberanalytics.com These models are invaluable for predicting the activity of novel compounds and for designing more potent molecules. jocpr.comneovarsity.org
For a series of analogs of this compound, a QSAR model could be developed to correlate their structural features with their inhibitory activity against a specific biological target. This involves calculating a set of molecular descriptors for each compound, which are numerical representations of their physicochemical properties. These descriptors can be 1D (e.g., molecular weight), 2D (e.g., topological indices), or 3D (e.g., molecular shape).
Using statistical methods such as multiple linear regression or machine learning algorithms, a mathematical equation is generated that relates the descriptors to the biological activity. jocpr.com A robust QSAR model should have good predictive power, which is typically assessed through internal and external validation techniques. jocpr.com
Pharmacophore modeling, on the other hand, identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific target. csmres.co.ukpatsnap.comdovepress.com These features can include hydrogen bond donors and acceptors, aromatic rings, hydrophobic centers, and charged groups. patsnap.comwikipedia.org A pharmacophore model can be generated based on the structures of known active compounds (ligand-based) or from the structure of the ligand-receptor complex (structure-based). patsnap.comnih.gov For this compound and its analogs, a pharmacophore model could highlight the key interaction points necessary for their biological effect, guiding the design of new compounds with improved activity. csmres.co.uk
Advanced Spectroscopic and Crystallographic Characterization of 1 Methyl 4 Phenyl 1h Pyrrole 2 Carboxamide
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, 2D NMR Techniques)
No published experimental ¹H NMR, ¹³C NMR, or 2D NMR data for 1-methyl-4-phenyl-1H-pyrrole-2-carboxamide could be located. The structural elucidation of this compound would require the analysis of chemical shifts (δ), coupling constants (J), and correlation spectra (e.g., COSY, HSQC, HMBC) to assign protons and carbons and confirm connectivity.
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Specific experimental IR and Raman spectra for this compound are not available in the searched literature. A vibrational analysis would involve identifying characteristic absorption or scattering bands corresponding to the functional groups present, such as the C=O stretch of the amide, N-H stretches of the primary amide, C-H stretches of the aromatic and pyrrole (B145914) rings, and the N-CH₃ group vibrations.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
While no experimental HRMS data has been found for this compound, the exact mass can be calculated from its molecular formula, C₁₂H₁₂N₂O.
Calculated Molecular Mass:
Molecular Formula: C₁₂H₁₂N₂O
Monoisotopic Mass: 200.09496 Da
An experimental HRMS analysis would be required to confirm this calculated mass with high accuracy, thereby verifying the elemental composition of the molecule.
X-ray Diffraction Analysis for Solid-State Molecular and Crystal Structures
There are no published single-crystal X-ray diffraction data for this compound. Such an analysis would provide definitive information about its solid-state conformation, including bond lengths, bond angles, and torsion angles, as well as details about its crystal packing, such as the crystal system, space group, and intermolecular interactions.
Future Perspectives and Potential Academic Applications of 1 Methyl 4 Phenyl 1h Pyrrole 2 Carboxamide
Rational Design of Next-Generation 1-methyl-4-phenyl-1H-pyrrole-2-carboxamide Derivatives
The rational design of new derivatives based on the this compound core is a key future direction, aiming to enhance potency, selectivity, and pharmacokinetic properties. This process relies heavily on understanding the structure-activity relationships (SAR) of the existing scaffold and employing modern computational techniques.
Structure-guided design strategies, which utilize the crystal structures of target proteins, are pivotal. For instance, in the development of inhibitors for Mycobacterium tuberculosis, pyrrole-2-carboxamide derivatives were designed to fit into specific pockets of the MmpL3 protein. nih.gov This approach allows for the precise modification of the core structure to maximize binding affinity. For example, SAR studies on related pyrrole (B145914) scaffolds have revealed that while the N-methylation of the pyrrole ring can sometimes reduce activity against certain targets, it can also increase antibiofilm activity against pathogens like Pseudomonas aeruginosa. nih.govbiomedres.us
Computational methods such as virtual combinatorial screening and molecular docking are instrumental in exploring vast chemical spaces efficiently. nih.gov Researchers can build virtual libraries of thousands of N-substituted carboxamide derivatives starting from the core pyrrole structure and dock them against biological targets like microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1), an enzyme implicated in inflammation and cancer. nih.gov These computational predictions help prioritize the synthesis of compounds with the highest likelihood of success, accelerating the discovery process. nih.gov
Key insights from SAR studies on analogous compounds guide these design efforts:
Phenyl Group Modification: The phenyl ring at the C-4 position is often crucial for activity, providing a necessary hydrophobic interaction. nih.gov Attaching electron-withdrawing substituents to this ring has been shown to improve the anti-tuberculosis activity of related pyrrole-2-carboxamides. nih.gov
Carboxamide Group Modification: The carboxamide moiety is a critical interaction point and a site for diversification. Attaching bulky substituents to the carboxamide nitrogen can significantly enhance biological activity. nih.gov
Pyrrole Core Modification: While the core scaffold is essential, minor modifications can fine-tune properties. However, significant changes, such as replacing the pyrrole with other heterocycles, often result in reduced activity, highlighting the importance of the pyrrole framework. nih.gov
The creation of hybrid molecules, where the pyrrole-2-carboxamide scaffold is fused with other pharmacologically active moieties like 1,2,3-triazole or pyrimidine, represents another promising strategy to develop novel agents targeting enzymes such as DNA gyrase or InhA. nih.govresearchgate.net
| Position of Modification | Modification Type | Observed Effect on Activity | Target / Assay |
|---|---|---|---|
| Pyrrole N1-Position | Substitution with Methyl Group | Decreased activity by ~50-fold. nih.gov | Anti-tuberculosis (MmpL3) |
| Pyrrole C4-Position (Phenyl Ring) | Addition of Electron-Withdrawing Groups | Improved anti-TB activity. nih.gov | Anti-tuberculosis (MmpL3) |
| Carboxamide Nitrogen | Attachment of Bulky Substituents | Greatly improved anti-TB activity. nih.gov | Anti-tuberculosis (MmpL3) |
| Pyrrole N1-Position | Methylation | Increased antibiofilm activity. biomedres.us | Antibiofilm (P. aeruginosa) |
| Overall Scaffold | Replacement of Phenyl Ring with Methyl | Significant loss of activity (~600-fold). nih.gov | Antimalarial |
Exploration of Novel Biological Pathways and Uncharted Therapeutic Areas
The versatility of the pyrrole-2-carboxamide scaffold suggests that its derivatives could modulate a wide range of biological pathways, opening up previously uncharted therapeutic areas. While initially explored for specific applications, the core structure has the potential to be repurposed to address different diseases.
One of the most promising areas is in the treatment of infectious diseases. Derivatives have shown potent activity against drug-resistant tuberculosis by inhibiting key enzymes like Mycobacterial membrane protein large 3 (MmpL3) and enoyl-ACP reductase (InhA). nih.govnih.gov The scaffold is also the basis for designing novel antibacterial agents that target DNA gyrase, an essential enzyme for bacterial survival. researchgate.net This suggests a broad potential for developing new antibiotics to combat the growing threat of antimicrobial resistance. biomedres.usresearchgate.net
Beyond infectious diseases, derivatives of the core scaffold are being investigated as novel anticancer agents. By designing dual inhibitors of microsomal prostaglandin E2 synthase-1 (mPGES-1) and soluble epoxide hydrolase (sEH), researchers have identified compounds with significant antiproliferative effects on human colorectal cancer cell lines. nih.gov
Furthermore, the structural similarity of the pyrrole-2-carboxamide core to endogenous molecules allows it to interact with targets in the central nervous system. By modifying a related 2-phenyl-1H-pyrrole-3-carboxamide scaffold, scientists developed potent inverse agonists for the serotonin (B10506) 5-HT6 receptor, a promising target for treating cognitive deficits in diseases like Alzheimer's. acs.org The successful development of TAK-438, a pyrrole derivative that acts as a potassium-competitive acid blocker for treating acid-related gastrointestinal diseases, further demonstrates the scaffold's adaptability to diverse therapeutic targets. nih.gov
| Biological Target | Potential Therapeutic Area | Example Scaffold/Derivative |
|---|---|---|
| Mycobacterial Membrane Protein Large 3 (MmpL3) | Tuberculosis nih.gov | Pyrrole-2-carboxamides |
| DNA Gyrase | Bacterial Infections researchgate.net | 4,5-dibromo-N-phenyl-1H-pyrrole-2-carboxamide Hybrids |
| mPGES-1 / sEH (dual inhibition) | Cancer, Inflammation nih.gov | 5-methyl-4-phenoyl-1H-pyrrole-2-carboxamide Derivatives |
| Serotonin 5-HT6 Receptor | Cognitive Disorders (e.g., Alzheimer's) acs.org | 2-Phenyl-1H-pyrrole-3-carboxamide Derivatives |
| H+,K+-ATPase | Acid-Related Gastrointestinal Diseases nih.gov | 1-[5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine (TAK-438) |
| Enoyl-ACP reductase (InhA) | Tuberculosis nih.gov | Pyrrole-fused Pyrimidines |
Application as Chemical Probes for Unraveling Biological Mechanisms
Beyond its direct therapeutic potential, this compound and its derivatives are valuable candidates for development as chemical probes. These specialized molecular tools are designed to selectively interact with a specific biological target, enabling researchers to study its function within complex biological systems.
To serve as a chemical probe, the core compound would be synthetically modified to incorporate specific functional groups without compromising its binding affinity for its target. For example, a derivative could be functionalized with:
A Bio-orthogonal Handle: An azide (B81097) or alkyne group could be introduced, allowing the probe to be "clicked" onto reporter tags (like fluorophores or biotin) after it has bound to its target within a cell or cell lysate. This is crucial for target identification and validation studies.
A Photo-affinity Label: Incorporating a group like a diazirine allows for the formation of a covalent bond between the probe and its target protein upon exposure to UV light. This enables the permanent labeling and subsequent isolation and identification of the target protein.
A Fluorescent Tag: Direct conjugation of a fluorophore would allow for the visualization of the compound's distribution within cells using microscopy, providing insights into its cellular uptake and localization at specific organelles.
By using such probes, researchers can address fundamental biological questions, such as identifying the binding partners of a drug, mapping the pathways it influences, and understanding its mechanism of action at a molecular level. The development of probes from the this compound scaffold would represent a significant step towards validating its targets and elucidating the biological consequences of their modulation.
Contribution to Fundamental Organic and Medicinal Chemistry Research
The study of this compound and its analogs contributes significantly to the foundational principles of organic and medicinal chemistry. The pyrrole ring is a privileged heterocyclic scaffold found in numerous natural products and pharmaceuticals. researchgate.net Research into the synthesis and functionalization of this core structure drives innovation in chemical methodology.
In organic chemistry, the development of efficient and regioselective methods for synthesizing polysubstituted pyrroles is an ongoing area of interest. The synthesis of the this compound core can be approached through various established routes, such as the Paal-Knorr synthesis, and serves as a platform for testing novel synthetic transformations. organic-chemistry.org For example, recent advances have demonstrated non-traditional methods for creating the carboxamide moiety via oxidative amidation of a corresponding pyrrole aldehyde, a process that involves novel pyrrole acyl radical intermediates. rsc.org These synthetic explorations expand the toolkit available to organic chemists for constructing complex heterocyclic molecules.
In medicinal chemistry, the scaffold serves as an exemplary case study for the principles of drug design and SAR. The ability to systematically modify the N-methyl, C-4 phenyl, and C-2 carboxamide positions allows for a thorough investigation of how subtle chemical changes translate into profound differences in biological activity. nih.govacs.org The use of this scaffold to create dual-target inhibitors, such as those acting on both mPGES-1 and sEH, contributes to the growing field of polypharmacology, which seeks to design single molecules that can modulate multiple nodes in a disease pathway. nih.govescholarship.org Ultimately, the this compound framework is a versatile and enduring tool that not only yields potentially valuable therapeutic agents but also enriches our fundamental understanding of chemical synthesis and molecular recognition.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
